molecular formula C11H13N3O5 B1359434 4-(3,4-Dinitrobenzyl)morpholine CAS No. 825619-03-2

4-(3,4-Dinitrobenzyl)morpholine

Cat. No. B1359434
M. Wt: 267.24 g/mol
InChI Key: FHOQFMBDEGJNLR-UHFFFAOYSA-N
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Patent
US08778936B2

Procedure details

(3,4-Dinitrophenyl)-morpholin-4-yl-methanone (0.750 Kg, 2.67 mol, 1.O wt) and tetrahydrofuran (7.50 L, 1O.O vol) were charged to a flask under nitrogen and cooled to 0 to 5° C. Borontrifluoride etherate (0.713 L, 5.63 mol, 0.95 vol) was added at 0 to 5° C. and the suspension was stirred at this temperature for 15 to 30 minutes. Sodium borohydride (0.212 Kg, 5.60 mol, 0.282 wt) was added in 6 equal portions over 90 to 120 minutes. (A delayed exotherm was noted 10 to 15 minutes after addition of the first portion. Once this had started and the reaction mixture had been re-cooled, further portions were added at 10 to 15 minute intervals, allowing the reaction to cool between additions). The reaction mixture was stirred at 0 to 5° C. for 30 minutes. Reaction completion was determined by 1H NMR analysis (d6-DMSO). Methanol (6.30 L, 8.4 vol) was added dropwise at 0 to 10° C. to quench the reaction mixture (rapid gas evolution, some foaming). The quenched reaction mixture was stirred at 0 to 10° C. for 25 to 35 minutes then warmed to and stirred at 20 to 3O° C. (exotherm, gas/ether evolution on dissolution of solid) until gas evolution had slowed. The mixture was heated to and stirred at 65 to 7O° C. for 1 hour. The mixture was cooled to 30 to 4O° C. and concentrated under vacuum at 40 to 45° C. to give crude 4-(3,4-dinitro-benzyl)-morpholine (0.702 Kg, 98.4%) as a yellow/orange solid.
Quantity
0.75 kg
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step One
Quantity
0.713 L
Type
reactant
Reaction Step Two
Quantity
0.212 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
6.3 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=O)[CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])([O-:3])=[O:2].O1CCCC1.B(F)(F)F.CCOCC.[BH4-].[Na+]>CCOCC.CO>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:9]=1[N+:10]([O-:12])=[O:11])[CH2:13][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)([O-:3])=[O:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.75 kg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1
Name
Quantity
7.5 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.713 L
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
0.212 kg
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
6.3 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at this temperature for 15 to 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
(A delayed exotherm was noted 10 to 15 minutes
Duration
12.5 (± 2.5) min
ADDITION
Type
ADDITION
Details
after addition of the first portion
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture had been re-cooled
ADDITION
Type
ADDITION
Details
further portions were added at 10 to 15 minute intervals
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool between additions)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0 to 5° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction completion
CUSTOM
Type
CUSTOM
Details
to quench the reaction mixture (rapid gas evolution
CUSTOM
Type
CUSTOM
Details
The quenched reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0 to 10° C. for 25 to 35 minutes
Duration
30 (± 5) min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to and
STIRRING
Type
STIRRING
Details
stirred at 20 to 3O° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to and
STIRRING
Type
STIRRING
Details
stirred at 65 to 7O° C
WAIT
Type
WAIT
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 30 to 4O° C
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated under vacuum at 40 to 45° C.

Outcomes

Product
Details
Reaction Time
22.5 (± 7.5) min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.702 kg
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.